molecular formula C8H18N2O B1294303 1-(3-Hydroxypropyl)-4-methylpiperazine CAS No. 5317-33-9

1-(3-Hydroxypropyl)-4-methylpiperazine

Cat. No.: B1294303
CAS No.: 5317-33-9
M. Wt: 158.24 g/mol
InChI Key: JKRSQNBRNIYETC-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-4-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-methylpiperazine and 3-chloropropanol

    Conditions: Basic medium (e.g., sodium hydroxide), reflux

    Product: this compound

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(3-oxopropyl)-4-methylpiperazine.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(3-Hydroxypropyl)-4-methylpiperazine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-4-methylpiperazine: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    1-(3-Hydroxypropyl)piperazine: Lacks the methyl group on the piperazine ring.

    4-Methylpiperazine: Lacks the hydroxypropyl group.

Uniqueness: 1-(3-Hydroxypropyl)-4-methylpiperazine is unique due to the presence of both hydroxypropyl and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRSQNBRNIYETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201235
Record name 3-(4-Methyl-1-piperazine)propan-1-ol
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5317-33-9
Record name 1-(3-Hydroxypropyl)-4-methylpiperazine
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Record name 3-(4-Methyl-1-piperazine)propan-1-ol
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Record name 3-(4-Methyl-1-piperazine)propan-1-ol
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Record name 3-(4-methyl-1-piperazine)propan-1-ol
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Record name 3-(4-Methylpiperazin-1-yl)propan-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromopropanol (20 ml), N-methylpiperazine (29 ml), potassium carbonate (83 g) and ethanol (200 ml)was stirred and heated to reflux for 20 hours. The mixture was cooled to ambient temperature and filtered. The filtrate was evaporated and the residue was triturated under diethyl ether. The resultant mixture was filtered and the filtrate was evaporated. The residue was purified by distillation at about 60-70° C. under about 0.2 mm Hg to give 1-(3-hydroxypropyl)-4-methylpiperazine (17 g); NMR Spectrum: (CDCl3) 1.72 (m, 2H), 2.3 (s, 3H), 2.2-2.8 (m, 8H), 2.6 (t, 2H), 3.8 (t, 2H), 5.3 (br s, 1H).
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20 mL
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29 mL
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83 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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